2-ethoxy-4,5-dihydro-3H-benzazepine
Overview
Description
2-Ethoxy-4,5-dihydro-3H-benzazepine is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and are used in various pharmaceutical applications. The structure of this compound consists of a benzene ring fused to an azepine ring, with an ethoxy group attached to the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-4,5-dihydro-3H-benzazepine can be achieved through the alkylation of the corresponding lactam, 2,3,4,5-tetrahydrobenzazepin-2-one, using triethyloxonium fluoborate . This method involves the following steps:
Alkylation: The lactam is treated with triethyloxonium fluoborate to form the corresponding fluoborate salt.
Conversion to Lactim Ether: The fluoborate salt is then treated with alkali to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-4,5-dihydro-3H-benzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully hydrogenated benzazepine derivatives.
Substitution: Formation of various substituted benzazepine derivatives.
Scientific Research Applications
2-Ethoxy-4,5-dihydro-3H-benzazepine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-4,5-dihydro-3H-benzazepine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, benzazepine derivatives are known to interact with various receptors and enzymes, influencing biological processes such as neurotransmission and enzyme inhibition .
Comparison with Similar Compounds
1-Benzazepine: Lacks the ethoxy group and has different biological activities.
2-Benzazepine: Similar structure but with variations in substituents.
3-Benzazepine: Another isomer with distinct properties.
Uniqueness: 2-Ethoxy-4,5-dihydro-3H-benzazepine is unique due to the presence of the ethoxy group, which imparts specific chemical and biological properties. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for various applications .
Properties
IUPAC Name |
2-ethoxy-4,5-dihydro-3H-1-benzazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-14-12-9-5-7-10-6-3-4-8-11(10)13-12/h3-4,6,8H,2,5,7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXJHQYIGRFGJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2CCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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